ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a heterocyclic compound that features a pyridine ring and a triazole ring connected via a sulfur atom to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the triazole ring, followed by esterification with ethyl bromoacetate . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. For instance, in the context of neuroprotection, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting dopaminergic neurons from degeneration.
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the ethyl acetate group.
Thiazoles: Similar sulfur-containing heterocycles with diverse biological activities.
Uniqueness
ETHYL 2-{[5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of a pyridine ring, a triazole ring, and an ethyl acetate group, which imparts specific chemical reactivity and biological activity. Its ability to inhibit alpha-synuclein aggregation distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-9(16)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJJQLXMHRWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.